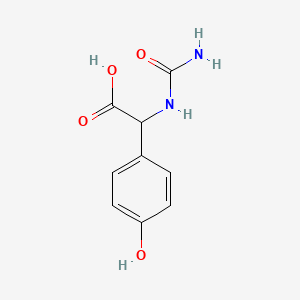

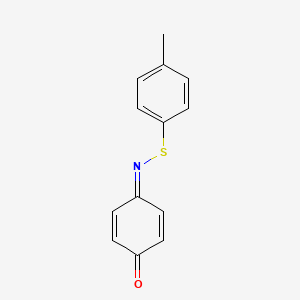

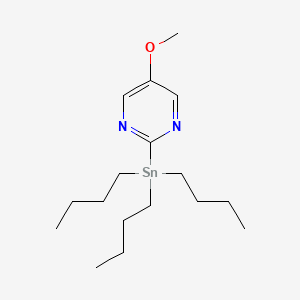

![molecular formula C16H17N3OS B1660238 1H-Benzimidazole, 2-[[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]thio]- CAS No. 73590-87-1](/img/structure/B1660238.png)

1H-Benzimidazole, 2-[[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]thio]-

Overview

Description

1H-Benzimidazole, 2-[[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]thio]- is a chemical compound that belongs to the benzimidazole class. This compound is known for its diverse applications in medicinal chemistry, particularly as a proton pump inhibitor. It is structurally characterized by a benzimidazole core linked to a pyridinylmethylthio group, which contributes to its unique chemical properties.

Mechanism of Action

Target of Action

The primary target of this compound, also known as 2-[(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfanyl]-1H-benzimidazole, is the proton pump . Proton pumps are integral membrane proteins that are responsible for moving protons across a biological membrane. They play a crucial role in maintaining the pH gradient across the membrane, which is essential for various cellular processes.

Mode of Action

This compound acts as a selective proton pump inhibitor . It binds to the proton pump and inhibits its action, thereby reducing the production of gastric acid. This inhibition is dose-dependent and affects both basal and stimulated acid secretion.

Biochemical Pathways

The inhibition of the proton pump disrupts the H+/K+ ATPase enzymatic system , also known as the gastric proton pump. This system is the final pathway in the production of gastric acid. By inhibiting this system, the compound reduces the secretion of gastric acid, thereby increasing the pH within the stomach.

Pharmacokinetics

Similar compounds like omeprazole are well absorbed from the gastrointestinal tract and are extensively metabolized by the liver . The bioavailability of these compounds can be affected by factors such as food intake, gastric pH, and interactions with other drugs.

Result of Action

The primary result of the compound’s action is a reduction in gastric acid secretion . This leads to an increase in gastric pH, which can provide relief from conditions associated with excessive gastric acid production, such as peptic ulcers and gastroesophageal reflux disease (GERD).

Biochemical Analysis

Biochemical Properties

It is known that this compound is a metabolite of Omeprazole , a proton pump inhibitor used as an antiulcerative agent . This suggests that it may interact with enzymes, proteins, and other biomolecules involved in gastric acid secretion.

Cellular Effects

Given its relationship to Omeprazole, it may influence cell function by affecting cell signaling pathways related to acid secretion .

Molecular Mechanism

The molecular mechanism of action of 2-[(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfanyl]-1H-benzimidazole is not well-defined. As a metabolite of Omeprazole, it may exert its effects at the molecular level through similar mechanisms, such as binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Metabolic Pathways

Given its relationship to Omeprazole, it may interact with enzymes or cofactors involved in the metabolism of this drug .

Preparation Methods

The synthesis of 1H-Benzimidazole, 2-[[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]thio]- involves several steps:

Starting Materials: The synthesis begins with 2-mercapto-5-methoxybenzimidazole and 2-chloromethyl-3,5-dimethyl-4-methoxypyridine hydrochloride.

Reaction Conditions: The reaction is typically carried out in a methanol solution with sodium hydroxide. The mixture is heated to 85-90°C and maintained for 2-3 hours.

Isolation: After the reaction, the mixture is cooled, and the product is extracted using dichloromethane. The organic phase is then washed and concentrated under reduced pressure.

Purification: The crude product is crystallized from ethyl acetate to obtain the final compound.

Chemical Reactions Analysis

1H-Benzimidazole, 2-[[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]thio]- undergoes various chemical reactions:

Oxidation: This compound can be oxidized to form sulfoxides and sulfones using oxidizing agents like m-chloroperoxybenzoic acid.

Reduction: Reduction reactions can convert the sulfoxide back to the thioether using reducing agents such as sodium borohydride.

Scientific Research Applications

1H-Benzimidazole, 2-[[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]thio]- has several scientific research applications:

Medicinal Chemistry: It is widely used as a proton pump inhibitor in the treatment of gastric acid-related disorders.

Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding.

Industrial Applications: It serves as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.

Comparison with Similar Compounds

1H-Benzimidazole, 2-[[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]thio]- can be compared with other proton pump inhibitors such as:

Omeprazole: Similar in structure but contains a sulfinyl group instead of a thioether.

Esomeprazole: The S-enantiomer of omeprazole, offering improved pharmacokinetic properties.

Lansoprazole: Contains a different substituent on the benzimidazole ring, leading to variations in potency and duration of action.

These comparisons highlight the unique structural features and therapeutic benefits of 1H-Benzimidazole, 2-[[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]thio]-.

Properties

IUPAC Name |

2-[(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfanyl]-1H-benzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N3OS/c1-10-8-17-14(11(2)15(10)20-3)9-21-16-18-12-6-4-5-7-13(12)19-16/h4-8H,9H2,1-3H3,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTVRIUZRAIVZSC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C(=C1OC)C)CSC2=NC3=CC=CC=C3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90443220 | |

| Record name | 1H-Benzimidazole, 2-[[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]thio]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90443220 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

299.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73590-87-1 | |

| Record name | 1H-Benzimidazole, 2-[[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]thio]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90443220 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[[Benzyl(2-hydroxyethyl)amino]methyl]pyridin-3-ol](/img/structure/B1660162.png)

![(2E)-2-{[4-(diethylamino)phenyl]methylidene}-1,2,3,4-tetrahydronaphthalen-1-one](/img/structure/B1660174.png)

![(E)-4-[2-[[(E)-4-oxopent-2-en-2-yl]amino]ethylamino]pent-3-en-2-one](/img/structure/B1660178.png)

![2-(2-{[(2-methoxyphenyl)methyl]imino}-4-oxo-1,3-thiazolidin-5-yl)-N-(4-methyl-2-nitrophenyl)acetamide](/img/structure/B1660179.png)